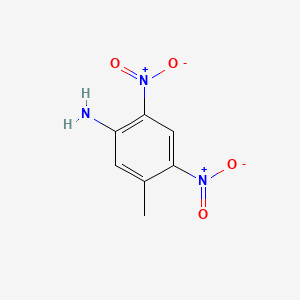

5-Methyl-2,4-dinitroaniline

Description

Contextualization within Nitroaromatic and Anilino Compounds

As a nitroaromatic compound, 5-Methyl-2,4-dinitroaniline is part of a class of chemicals widely utilized in various industrial and agricultural applications. nies.go.jpfrontiersin.org Nitroaromatics, in general, are known for their use as explosives, intermediates in the synthesis of dyes, and as herbicides. nies.go.jpfrontiersin.orgresearchgate.net The presence of the nitro groups (-NO2) significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic characteristic is a key determinant of the chemical reactivity of the molecule.

The anilino component of this compound refers to the presence of an aniline-like structure, which is a benzene (B151609) ring attached to an amino group (-NH2). Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of dyes, pharmaceuticals, and polymers. The amino group is an activating group, meaning it increases the electron density of the aromatic ring, which contrasts with the effect of the nitro groups. The interplay between the electron-withdrawing nitro groups and the electron-donating amino and methyl groups on the same aromatic ring results in a complex and interesting chemical profile for this compound.

The compound is one of several isomers of methyl-dinitroaniline, each with the same molecular formula but with the functional groups arranged differently on the benzene ring. unipi.itiau.ir This isomerism is a critical aspect of its chemistry, as the position of the substituents dramatically affects the compound's physical and chemical properties, as well as its biological activity. For instance, the specific placement of the nitro groups at the 2 and 4 positions relative to the amino group in this compound dictates its reactivity in various chemical reactions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H7N3O4 nih.gov |

| Molecular Weight | 197.15 g/mol nih.gov |

| Density | 1.497 g/cm³ chemsrc.com |

| Boiling Point | 411.3°C at 760 mmHg chemsrc.com |

| Melting Point | 177-178°C |

| Appearance | Yellow crystalline powder chembk.com |

Note: This table presents a summary of key physicochemical properties of this compound.

Historical Trajectories of Scholarly Inquiry into this compound and Related Analogues

Scholarly interest in this compound and its analogues can be traced back to the broader exploration of nitroaromatic compounds that began in the 19th and early 20th centuries. The initial focus was on the synthesis and characterization of these compounds, driven by their importance in the dye and explosives industries. Dinitroanilines, as a class, were known as dye intermediates for many years before their herbicidal properties were discovered in the early 1960s. researchgate.net

The development of synthetic herbicides after World War II marked a significant turning point in agricultural practices. researchgate.net Trifluralin, the first dinitroaniline herbicide, was commercialized in the 1960s for weed control in soybean fields. frontiersin.org This spurred further research into other dinitroaniline derivatives, including those with methyl substitutions, to understand their structure-activity relationships and to develop new herbicides with improved efficacy and selectivity. frontiersin.org

In the latter half of the 20th century, research on this compound and related compounds expanded beyond their agricultural applications. The focus shifted towards understanding their chemical reactivity, reaction mechanisms, and potential as intermediates in organic synthesis. For example, studies have investigated the nucleophilic aromatic substitution reactions of dinitro-substituted aromatic compounds, providing insights into the reactivity of compounds like this compound.

More recently, the scientific community has shown interest in the environmental fate and toxicological properties of nitroaromatic compounds. nih.gov This has led to the development of analytical methods for their detection and quantification in various environmental matrices. epa.govresearchgate.net Furthermore, research has been conducted on the synthesis of derivatives of this compound for potential applications in other fields, such as the development of novel therapeutic agents. nih.govtandfonline.com The study of its analogues, such as N-methyl-2,4-dinitroaniline, has also contributed to a deeper understanding of the structure-property relationships within this class of compounds. nih.gov

Contemporary Significance and Emerging Research Frontiers for this compound

In the contemporary scientific landscape, this compound continues to be a subject of research due to its relevance in several key areas. One of the primary areas of ongoing investigation is its role as a synthetic intermediate. pharmaffiliates.com The compound's reactive nature, stemming from the presence of both electron-withdrawing and electron-donating groups, makes it a valuable precursor for the synthesis of more complex molecules. For instance, it is used in the preparation of various heterocyclic compounds and as a building block in the synthesis of certain dyes and pharmaceuticals. chembk.comprojectlist.com.ng

A significant emerging research frontier for this compound and its derivatives is in the field of materials science. The unique electronic and optical properties of nitroaromatic compounds have led to investigations into their potential use in the development of novel materials with specific functionalities. Research is exploring the synthesis of polymers and other materials incorporating dinitroaniline moieties for applications in electronics and photonics.

Another area of active research is the continued investigation of the biological activities of this compound derivatives. While the herbicidal properties of dinitroanilines are well-established, researchers are now exploring other potential therapeutic applications. frontiersin.orgnih.gov This includes the synthesis and evaluation of new analogues for their antimicrobial or other pharmacological activities. researchgate.net Studies have also focused on the quantitative structure-activity relationships (QSAR) of nitroaromatic compounds to predict their biological effects and to design new molecules with desired properties. unipi.itnih.govrsc.org

Furthermore, there is a growing interest in the development of advanced analytical techniques for the sensitive and selective detection of this compound and other nitroaromatic compounds in various samples. researchgate.net This is driven by the need to monitor their presence in the environment and to ensure the quality and purity of materials in which they are used as intermediates. The development of novel sensors and analytical methods is an active area of research. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEHKQSJODTTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200643 | |

| Record name | Benzenamine, 4,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-27-6 | |

| Record name | 5-Methyl-2,4-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2,4 Dinitroaniline

Established Synthetic Routes to 5-Methyl-2,4-dinitroaniline

Traditional synthetic approaches for dinitroaniline compounds have been well-documented, often relying on multi-step processes involving nitration and functional group interconversion.

A common strategy for synthesizing nitroaromatic compounds involves the direct nitration of a suitable precursor. In the case of this compound, a logical starting material is m-toluidine (B57737) (3-methylaniline). The synthesis involves the following conceptual steps:

Protection of the Amino Group : The amino group in m-toluidine is a strong activating group, which can be susceptible to oxidation by nitrating agents and can lead to undesired products. spcmc.ac.in To control the reaction, the amino group is typically protected, often through acetylation with acetic anhydride (B1165640) to form N-(3-methylphenyl)acetamide. google.com This protection moderates the activating influence of the amino group and prevents oxidation. spcmc.ac.in

Nitration : The acetylated compound is then subjected to nitration. The methyl group and the acetamido group are both ortho-, para-directing. In the case of N-(3-methylphenyl)acetamide, the positions ortho and para to the acetamido group are 2, 4, and 6, while the positions ortho and para to the methyl group are 2, 4, and 6. The confluence of these directing effects favors the introduction of nitro groups at the 2 and 4 positions. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent for this transformation. google.com

Hydrolysis : Following dinitration, the protecting acetyl group is removed by acid or base hydrolysis to regenerate the amino group, yielding the final product, this compound. google.com

Alternatively, a partial reduction of a related trinitro compound could be employed. For instance, selective reduction of one nitro group in 2,4,6-trinitrotoluene (B92697) (TNT) could theoretically yield an aminodinitrotoluene. Reagents like ammonium (B1175870) polysulfide or stannous chloride are known for selective reduction of one nitro group in a polynitrated aromatic compound. spcmc.ac.in

Synthesizing this compound can also be approached from precursors that already contain multiple nitrogen functionalities. One such pathway involves intermediates derived from 4-methyl-1,2-benzenediamine. Although direct synthesis from this precursor is not extensively documented, related transformations suggest a plausible route. For example, the synthesis of N2-methyl-4-nitro-1,2-benzenediamine is achieved through the nucleophilic substitution of 2-chloro-4-nitroaniline (B86195) with methylamine. A subsequent nitration of this compound could potentially install a second nitro group.

A related literature example demonstrates that 5-methyl-6-nitro-2,1,3-benzoselenadiazole can be prepared from this compound, establishing a chemical relationship between these structures. semanticscholar.org A reverse of this synthesis could be envisioned, starting from a diamine precursor. A potential, albeit complex, pathway could involve:

Starting with 4-methyl-1,2-benzenediamine.

Selective protection of one amino group.

Dinitration of the aromatic ring.

Removal of the protecting group to yield the target molecule. The regioselectivity of the nitration step would be critical in such a sequence.

While specific protocols for this compound are not as common as for its non-methylated or N-methylated analogs, established methods for similar compounds can be adapted. A primary method involves the nucleophilic aromatic substitution of a halogenated precursor. This approach is analogous to the industrial synthesis of 2,4-dinitroaniline (B165453) from 2,4-dinitrochlorobenzene and aqueous ammonia, often conducted under pressure. orgsyn.orggoogle.com

A documented procedure for the synthesis of the related N-methyl-2,4-dinitroaniline involves reacting 2,4-dinitrochlorobenzene with an aqueous solution of methylamine. By adapting this protocol, one could synthesize this compound by starting with 1-chloro-5-methyl-2,4-dinitrobenzene and reacting it with ammonia.

The following table summarizes a representative protocol for a closely related compound, which can be conceptually adapted for the synthesis of this compound.

| Product | Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| N-methyl-2,4-dinitroaniline | 2,4-dinitrochlorobenzene | 41% aqueous methylamine, 30% sodium hydroxide (B78521) solution, water | Heated to 85-90°C for 1 hour | 97.8% | |

| 2,4-dinitroaniline | 2,4-dinitrochlorobenzene | 25% aqueous ammonia | Heated in an autoclave to 170°C | 98.4% | google.com |

This table presents data for analogous compounds to illustrate common synthetic strategies.

Advanced Synthetic Approaches and Reaction Optimization Studies

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating catalysis and adhering to the principles of green chemistry to enhance efficiency, safety, and sustainability.

Catalysis offers a powerful tool for the synthesis and transformation of nitroaromatic compounds. While direct catalytic synthesis of this compound is not a focal point in current literature, various catalytic systems are employed for key transformations of related molecules.

Catalytic Hydrogenation : The reduction of nitro groups is a fundamental step in many synthetic pathways. Catalytic hydrogenation using agents like palladium on carbon (Pd/C) is a highly efficient method for converting nitroarenes to anilines. scispace.com This could be applied to the selective reduction of a trinitrotoluene derivative or in the final step of a synthesis starting from a nitro-precursor. The synthesis of 5-aminobenzimidazole, for instance, involves the catalytic hydrogenation of 5-nitrobenzimidazolone, demonstrating the industrial applicability of this technology for reducing nitro groups on a benzene (B151609) ring. google.com

Photoredox Catalysis : This emerging field uses light and a photocatalyst to drive chemical reactions. A study demonstrated the dealkylative aromatic halogen substitution on N,N-dialkyl-2,4-dinitroanilines using photoredox catalysis. mdpi.com This type of advanced methodology highlights potential pathways for modifying dinitroaniline structures under mild conditions.

Nanoparticle Catalysis : Heterogeneous catalysts, including those based on nanoparticles, are gaining traction for their efficiency and ease of separation. An acidic ionic liquid supported on silica-coated magnetite nanoparticles has been developed as a catalyst for the diazotization-halogenation of aromatic amines, including 2,4-dinitroaniline. rsc.org Such systems could be explored for transformations of this compound or its precursors, offering a reusable and "green" catalytic alternative.

Green chemistry aims to reduce the environmental impact of chemical processes. This involves using less hazardous solvents, reducing waste, and improving energy efficiency.

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which notably proceeds without organic solvents or metal catalysts. tandfonline.comresearchgate.net In this method, the synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene (B32670) was achieved in high yield using only aqueous ammonium hydroxide as the solvent and reagent. researchgate.net This approach represents a significant green improvement over traditional methods that require high temperatures, long reaction times, and sometimes organic solvents. google.com

The table below compares a traditional synthesis with a green, microwave-assisted approach for the synthesis of the parent compound, 2,4-dinitroaniline.

| Parameter | Traditional Method | Green Microwave Method | Reference |

| Solvent | Water (sometimes with organic co-solvents) | Aqueous Ammonium Hydroxide (reagent and solvent) | google.com, researchgate.net |

| Catalyst | None | None | google.com, researchgate.net |

| Energy Source | Conventional heating in an autoclave | Microwave irradiation | google.com, researchgate.net |

| Temperature | 170°C | 130-140°C | google.com, researchgate.net |

| Reaction Time | Several hours | 5-20 minutes | google.com, researchgate.net |

| Key Advantage | High yield, established process | Drastically reduced reaction time, no organic solvent, energy efficient | researchgate.net |

This green methodology could foreseeably be adapted for the synthesis of this compound from 1-chloro-5-methyl-2,4-dinitrobenzene, offering a more sustainable and efficient manufacturing process.

Derivatization and Reactivity Studies of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups: a primary aromatic amine (-NH₂), two nitro groups (-NO₂), and a methyl group (-CH₃) attached to the benzene ring. The powerful electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the amino group. This section explores the chemical modifications of these functional groups and the reaction mechanisms in which the compound participates.

Modification of Amino and Nitro Groups in this compound

The amino and nitro moieties are the primary sites for chemical transformation in this compound, allowing for the synthesis of a wide array of derivatives.

Modification of the Amino Group

The primary amino group can undergo standard reactions such as alkylation, acylation, and diazotization. N-alkylation, for instance, can be achieved through nucleophilic substitution reactions. The synthesis of N-substituted derivatives, such as N-methyl-2,4-dinitroaniline, is often accomplished by reacting a suitable precursor like 1-chloro-2,4-dinitrobenzene with the appropriate amine. This highlights the reactivity of the amino group in related systems, which is applicable to this compound.

Another significant reaction of the primary aromatic amino group is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a variety of other functional groups, including halogens (via Sandmeyer reaction), hydroxyls, and cyano groups, or used in azo coupling reactions to form azo dyes. projectlist.com.ngrsc.org

Modification of the Nitro Groups

The nitro groups are readily modified through reduction. The extent of reduction can be controlled by the choice of reagents and reaction conditions, leading to either partial or complete reduction.

Selective Reduction: A key transformation is the selective reduction of one of the two nitro groups. In substituted dinitroanilines, the nitro group positioned ortho to the amino group is preferentially reduced. stackexchange.com For this compound, this corresponds to the nitro group at the C2 position. Reagents such as ammonium sulfide (B99878), sodium sulfide (in a process known as the Zinin reduction), or stannous chloride are effective for this selective conversion. spcmc.ac.in This reaction yields 2-amino-5-methyl-4-nitroaniline, a valuable intermediate for further synthesis. The mechanism of the Zinin reduction involves the sulfide ion acting as the reducing agent, which is oxidized to sulfur. spcmc.ac.in The formation of polysulfides during the reaction tempers the reducing power, aiding in the selectivity of the process. spcmc.ac.in

Complete Reduction: The use of more powerful reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or strong acid and metal combinations (e.g., tin in hydrochloric acid), results in the complete reduction of both nitro groups. This process converts this compound into 5-methylbenzene-1,2,4-triamine.

The following table summarizes the primary reduction reactions of this compound.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Selective Mono-reduction (ortho-nitro group) | (NH₄)₂S or Na₂S (Zinin Reduction) | 2-Amino-5-methyl-4-nitroaniline | stackexchange.comspcmc.ac.in |

| Selective Mono-reduction | SnCl₂ / HCl (controlled) | 2-Amino-5-methyl-4-nitroaniline | spcmc.ac.in |

| Complete Reduction | H₂ / Pd-C | 5-Methylbenzene-1,2,4-triamine | |

| Complete Reduction | Sn / HCl | 5-Methylbenzene-1,2,4-triamine |

Synthesis and Characterization of Substituted this compound Derivatives (e.g., N-Benzyl-5-methyl-2,4-dinitroaniline)

The synthesis of N-substituted derivatives of this compound is a key method for creating new molecules with tailored properties. The synthesis of N-Benzyl-5-methyl-2,4-dinitroaniline serves as a prime example.

Synthesis of N-Benzyl-5-methyl-2,4-dinitroaniline

While direct literature on the synthesis of this specific derivative is scarce, a reliable synthetic route can be proposed based on well-established reactions of analogous compounds. The most viable method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated halo-aromatic precursor, such as 1-chloro-5-methyl-2,4-dinitrobenzene or 1-fluoro-5-methyl-2,4-dinitrobenzene, with benzylamine (B48309). The reaction of 2,4-dinitro-1-fluorobenzene with benzylamine to yield N-benzyl-2,4-dinitroaniline provides a direct template for this proposed synthesis. prepchem.com The fluorine atom is an excellent leaving group in SNAr reactions, often leading to high yields under mild conditions.

The proposed synthesis is detailed in the table below.

| Precursor | Reagent | Solvent | Conditions | Product | Reference (Analogous) |

|---|---|---|---|---|---|

| 1-Fluoro-5-methyl-2,4-dinitrobenzene | Benzylamine, Triethylamine | Dimethylformamide (DMF) | Stirring at room temperature | N-Benzyl-5-methyl-2,4-dinitroaniline | prepchem.com |

Characterization of Derivatives

¹H NMR Spectroscopy: Would show distinct signals for the aromatic protons on the dinitrophenyl ring, the five protons of the benzyl (B1604629) group's phenyl ring, the methylene (B1212753) (-CH₂) protons of the benzyl group, and the methyl (-CH₃) protons on the aniline (B41778) ring. prepchem.com

¹³C NMR Spectroscopy: Would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching (aromatic and aliphatic), and strong, distinct bands for the symmetric and asymmetric stretching of the two nitro groups.

Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₃N₃O₄, 287.27 g/mol ), along with characteristic fragmentation patterns.

Reaction Mechanisms Involving this compound as a Key Reactant or Intermediate

The reactivity of this compound and its derivatives is primarily governed by two important mechanistic pathways: nucleophilic aromatic substitution and base-catalyzed intramolecular cyclization.

Nucleophilic Aromatic Substitution (SNAr)

This mechanism is fundamental to the synthesis of N-substituted derivatives as described in the previous section. The reaction proceeds via a two-step addition-elimination process.

Addition of the Nucleophile: An electron-rich nucleophile (e.g., benzylamine) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen). The presence of two nitro groups at the ortho (C2) and para (C4) positions is critical, as they strongly withdraw electron density from the ring, activating it towards nucleophilic attack. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The negative charge in this complex is delocalized effectively across the aromatic system and onto the oxygen atoms of the nitro groups.

Elimination of the Leaving Group: Aromaticity is restored in the final step by the departure of the leaving group (e.g., F⁻ or Cl⁻) from the Meisenheimer complex. This step is typically fast and results in the formation of the final substituted product.

Base-Catalyzed Intramolecular Cyclization

N-substituted derivatives of 2,4-dinitroaniline, particularly those with a side chain containing an α-hydrogen, can undergo intramolecular cyclization in the presence of a base to form heterocyclic compounds like benzimidazole (B57391) N-oxides. nih.govpsu.edu

Deprotonation: The reaction is initiated by a base (e.g., NaOH) abstracting an acidic proton. The N-H proton of the amino group is made significantly acidic by the two electron-withdrawing nitro groups, facilitating the formation of a nitrogen anion. nih.gov

Intramolecular Nucleophilic Attack: The resulting anion acts as an internal nucleophile, attacking the carbon atom of the ortho-nitro group (C2). This ring-closing step forms a spirocyclic Meisenheimer-type intermediate.

Rearrangement and Elimination: The spiro intermediate undergoes rearrangement and eliminates a water molecule, leading to the formation of the stable, aromatic benzimidazole N-oxide ring system. The presence of both nitro groups is often essential for the reaction to proceed efficiently under basic conditions. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2,4 Dinitroaniline

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental to determining the molecular structure of organic compounds. By analyzing the interaction of 5-Methyl-2,4-dinitroaniline with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound (CAS 5267-27-6) are not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C3 position would be significantly downfield due to the strong electron-withdrawing effects of the two adjacent nitro groups. The proton at the C6 position would be further upfield. The methyl group protons would appear as a sharp singlet, and the amino group protons would likely present as a broad singlet.

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be heavily influenced by the substituents. The carbons bearing the nitro groups (C2 and C4) would be significantly deshielded and appear at low field. The carbon attached to the amino group (C1) and the methyl-bearing carbon (C5) would also have characteristic shifts, while the methyl carbon itself would appear at a high field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Assignment | Predicted ¹³C NMR Shift (ppm) |

| CH₃ | ~2.5 | C1 (-NH₂) | ~145-150 |

| NH₂ | ~6.0-7.0 (broad) | C2 (-NO₂) | ~135-140 |

| H3 | ~8.5-8.8 | C3 | ~120-125 |

| H6 | ~7.0-7.2 | C4 (-NO₂) | ~140-145 |

| C5 (-CH₃) | ~130-135 | ||

| C6 | ~115-120 | ||

| CH₃ | ~20-25 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to be dominated by vibrations of the nitro (NO₂), amino (NH₂), and methyl (CH₃) groups, as well as the aromatic ring. Key expected vibrational modes include:

N-H Stretching: The amino group should exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹.

NO₂ Stretching: Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro groups are anticipated in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The presence of two nitro groups may lead to complex or broadened absorptions in this region.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group typically appears in the 1590-1650 cm⁻¹ range.

Table 2: Expected Principal Vibrational Bands (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Asymmetric N-H Stretch | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium-Weak |

| N-H Bend | 1590 - 1650 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Very Strong |

| Symmetric NO₂ Stretch | 1335 - 1385 | Very Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |

| C-N Stretch | 1250 - 1360 | Medium-Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The chromophore in this compound is the dinitrated benzene (B151609) ring, with its electronic properties modulated by the electron-donating amino and methyl groups.

The interaction between the amino group's lone pair and the π-system of the nitro-aromatic ring results in an intramolecular charge transfer (ICT) band. Based on data for the closely related 2,4-dinitroaniline (B165453), which shows a strong absorption band around 346 nm, this compound is expected to have a maximum absorption (λmax) in a similar region. researchgate.net The methyl group, being a weak electron-donating group, may cause a slight bathochromic (red shift) to a longer wavelength compared to 2,4-dinitroaniline. The high intensity of this absorption gives the compound its characteristic yellow color.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value | Transition Type |

| λmax | ~350 - 360 nm | π → π* (ICT) |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₇H₇N₃O₄, corresponding to a monoisotopic mass of approximately 197.044 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 197. The fragmentation is likely dictated by the nitro groups, which are prone to elimination. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro (NO₂) and nitroso (NO) groups, as well as water (H₂O) if rearrangements occur. A plausible fragmentation pathway could involve the initial loss of a hydroxyl radical (·OH) to form an ion at m/z 180, followed by the loss of NO to yield a fragment at m/z 150. Another likely pathway is the direct loss of a nitro group (NO₂) to produce a fragment at m/z 151. Studies on related dinitroaniline compounds show complex fragmentation including sequential losses of NO and CO. nih.govmassbank.eu

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 197 | [C₇H₇N₃O₄]⁺˙ (Molecular Ion) |

| 180 | [M - OH]⁺ |

| 167 | [M - NO]⁺ |

| 151 | [M - NO₂]⁺ |

| 150 | [M - OH - NO]⁺ |

| 121 | [M - NO₂ - NO]⁺ |

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

A publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD). However, the crystal packing can be predicted by analyzing the functional groups capable of forming strong intermolecular interactions.

The crystal lattice of this compound is expected to be heavily influenced by hydrogen bonding. The amino group (a hydrogen bond donor) can form intermolecular hydrogen bonds with the oxygen atoms of the nitro groups (strong hydrogen bond acceptors) of adjacent molecules. These N-H···O interactions are a dominant feature in the crystal structures of most nitroanilines and are critical in forming stable, extended networks like chains or sheets. iucr.orgiucr.org

Conformational Analysis of this compound in the Crystalline State

While a definitive single-crystal X-ray diffraction analysis for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its conformational characteristics in the crystalline state can be inferred from the well-studied structures of its isomers and other closely related nitroaniline derivatives. The solid-state conformation of such molecules is primarily dictated by the interplay of intramolecular steric and electronic effects, and intermolecular forces, most notably hydrogen bonding and π-π stacking interactions.

A key feature in the crystal packing of nitroanilines is the extensive network of intermolecular hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) serve as acceptors. This typically leads to the formation of robust hydrogen-bonding motifs, such as dimers or chains, which are fundamental to the stability of the crystal lattice. acs.orgscispace.com In the case of 4'-methyl-2,4-dinitrodiphenylamine, molecules are linked into dimers by N-H···O hydrogen bonds. mdpi.com Similarly, in various 2-nitroaniline (B44862) derivatives, intermolecular N-H···O hydrogen bonds play a significant role in the crystal packing, often leading to the formation of dimers or chains. acs.orgscispace.com It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding patterns in its crystalline form.

The presence of a methyl group at the 5-position is not expected to introduce significant steric hindrance that would drastically alter the fundamental conformation observed in other dinitroanilines. However, it can influence the crystal packing and the specific geometry of intermolecular interactions. Quantum mechanical studies on methyl-substituted nitroanilines have shown that the position of the methyl group can affect the strength of hydrogen bonding interactions.

For comparative purposes, the table below presents typical bond lengths and hydrogen bond parameters observed in related nitroaniline crystal structures. These values provide a reasonable approximation of what might be expected for this compound.

Table 1: Typical Molecular Geometry Parameters in Crystalline Nitroanilines

| Parameter | Typical Value Range |

| C-C (aromatic) bond length | 1.37 - 1.40 Å |

| C-N (amino) bond length | 1.35 - 1.45 Å |

| C-N (nitro) bond length | 1.45 - 1.48 Å |

| N-O (nitro) bond length | 1.22 - 1.25 Å |

| C-C-C (aromatic) bond angle | 118 - 122° |

| O-N-O bond angle | 123 - 126° |

Table 2: Representative Intermolecular Hydrogen Bond Geometries in Crystalline Nitroanilines

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound Example |

| N-H···O | 2.90 - 3.40 | 140 - 170 | 2,4-Dinitro-N-(2-phenylethyl)aniline nih.gov |

| N-H···O | ~3.1 - 3.2 | ~136 - 169 | 2-Methyl-4-nitroaniline |

It is also noteworthy that in some substituted nitroanilines, intramolecular hydrogen bonds can form between an amino group and an adjacent ortho-nitro group, creating a six-membered chelate ring. acs.orgscispace.com Given the substitution pattern of this compound, with a nitro group at the 4-position and an amino group at the 2-position relative to the methyl group, the potential for intramolecular hydrogen bonding between the amino group and the 2-nitro or 4-nitro group exists, which would further influence its conformation.

Computational and Theoretical Investigations of 5 Methyl 2,4 Dinitroaniline

Quantum Chemical Calculations on 5-Methyl-2,4-dinitroaniline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic landscape.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability nih.gov. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions nih.govchemmethod.com. In molecules like dinitroanilines, the presence of electron-withdrawing nitro groups and an electron-donating amino group significantly influences the energies of these orbitals. Computational studies on related nitroaniline compounds have shown that charge transfer can occur within the molecule, a phenomenon explained by the HOMO-LUMO energy gap. While specific energy values for this compound are not detailed in the available literature, DFT calculations would provide these metrics, offering a quantitative measure of its electronic properties and reactivity.

| Quantum Chemical Parameter | Significance | Calculated Value (eV) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability | Data not available |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability | Data not available |

| Energy Gap (ΔE = ELUMO - EHOMO) | Correlates with chemical reactivity and stability | Data not available |

The distribution of electron density within a molecule governs its electrostatic properties and intermolecular interactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the molecular surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) researchgate.net.

For aromatic nitro compounds, MEP maps consistently show pronounced negative electrostatic potential near the oxygen atoms of the nitro groups due to their high electronegativity. Conversely, the amino group's hydrogen atoms typically exhibit a positive potential. This charge separation creates a significant dipole moment and dictates how the molecule interacts with other polar molecules or biological receptors. Methods like Mulliken population analysis can further quantify the partial atomic charges on each atom in the molecule, providing a numerical basis for its reactivity.

Theoretical geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311G(d,p)), researchers can predict key geometric parameters such as bond lengths, bond angles, and dihedral (twist) angles nih.gov.

For substituted anilines, these calculations can reveal the degree of planarity of the molecule. For instance, studies on the related compound 5-Methyl-2-nitroaniline show that the molecule is approximately planar, with slight twist angles for the amino and nitro groups relative to the benzene (B151609) ring nih.gov. The calculated bond lengths, such as the C–NH2 bond, often show good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational model researchgate.netnih.govnih.gov. Such calculations for this compound would precisely define its preferred conformation and the steric and electronic effects of the three substituents on the aromatic ring's geometry.

| Geometric Parameter | Description | Predicted Value |

|---|---|---|

| C-N (Amino) Bond Length | Distance between the aromatic ring carbon and the amino nitrogen | Data not available |

| C-N (Nitro) Bond Lengths | Distances between aromatic ring carbons and nitro group nitrogens | Data not available |

| O-N-O (Nitro) Bond Angle | Angle within the nitro functional groups | Data not available |

| Amino Group Dihedral Angle | Twist angle of the -NH2 group relative to the aromatic ring plane | Data not available |

Molecular Modeling and Simulation Methodologies Applied to this compound

Beyond static quantum calculations, molecular modeling techniques simulate the behavior of molecules over time and their interactions with other molecules, which is particularly relevant for understanding potential biological activity.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of a molecule and the stability of its complexes with other molecules, such as proteins nih.gov. By simulating a ligand within the binding site of a protein, MD can reveal the stability of key interactions, the role of solvent molecules, and the dynamic behavior of the protein-ligand complex nih.gov. While MD simulations are a powerful tool for assessing the stability of protein-ligand complexes, specific studies applying this methodology to derivatives of this compound are not prominently featured in the surveyed scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex jbcpm.comnih.gov. The primary goals of docking are to predict the binding mode and to estimate the binding affinity, usually reported as a docking score in kcal/mol jbcpm.com. A more negative score typically indicates a more favorable binding interaction.

This methodology is crucial in drug discovery for screening virtual libraries of compounds against a biological target. Schiff bases, which can be synthesized from an aniline (B41778) derivative like this compound, are a common class of compounds evaluated using molecular docking due to their diverse biological activities mdpi.comresearchgate.netalrasheedcol.edu.iq. A docking study of a derivative such as N-[(Z)-furan-2-ylmethylideneamino]-5-methyl-2,4-dinitroaniline would involve placing the molecule into the active site of a target protein. The simulation would then calculate the binding energy and identify specific interactions, such as hydrogen bonds or hydrophobic contacts, with the protein's amino acid residues. However, specific molecular docking research detailing the interactions of N-[(Z)-furan-2-ylmethylideneamino]-5-methyl-2,4-dinitroaniline with protein targets is not available in existing literature.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-[(Z)-furan-2-ylmethylideneamino]-5-methyl-2,4-dinitroaniline | Not specified in literature | Data not available | Data not available |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These methods are crucial in fields like drug discovery and environmental toxicology for screening compounds, saving significant time and resources. nih.gov The process involves establishing a mathematical correlation between the chemical structure, represented by molecular descriptors, and the observed activity or property.

Derivation and Application of Theoretical Molecular Descriptors for this compound and Analogues

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound and its analogues, these descriptors would be derived using computational chemistry tools. They can be categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Quantum Chemical Descriptors: These provide detailed electronic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. mdpi.com

In studies of nitroaromatic compounds, descriptors related to hydrophobicity (LogP), electronic properties (HOMO/LUMO energies, dipole moment), and molecular shape are often found to be highly relevant to their toxicity and activity. mdpi.com For instance, the toxicity of some nitroaromatics to aquatic organisms has been linked to their electrophilicity and hydrophobicity. mdpi.com

Table 1: Examples of Theoretical Molecular Descriptors Relevant to Nitroaromatic Compounds

| Descriptor Category | Specific Descriptor Example | Information Provided |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Valence Molecular Connectivity Index (¹χv) | Branching and complexity of the molecular structure. |

| Geometrical (3D) | Molecular Surface Area | The surface area of the molecule, relevant for interactions. |

| Electronic (Quantum) | ELUMO (Energy of LUMO) | Relates to the ability to accept electrons (electrophilicity). |

Predictive Modeling Techniques in Structure-Activity Studies (e.g., Recursive Neural Networks, Multiple Linear Regression)

Once descriptors are calculated, a mathematical model is built to correlate them with the activity of interest. Various statistical and machine learning techniques are employed for this purpose.

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, creating a linear equation that relates the activity to a set of descriptors. semanticscholar.org While straightforward, MLR assumes a linear relationship and can be sensitive to inter-correlated descriptors. semanticscholar.org

Partial Least Squares (PLS): PLS is an extension of MLR that is particularly useful when the number of descriptors is large or when they are correlated. semanticscholar.org It reduces the descriptor data into a smaller set of orthogonal components to build the model.

Neural Networks (NNs): Artificial Neural Networks (ANNs) and more advanced architectures like Recursive Neural Networks or Graph Neural Networks (GNNs) are powerful non-linear methods. elsevierpure.com They can model complex relationships between molecular structure and activity that linear methods cannot capture. researchgate.net GNNs, for example, can learn directly from the graph structure of a molecule, potentially offering superior performance in predictive toxicology. elsevierpure.com

In studies of complex biological endpoints like carcinogenicity for nitroaromatic compounds, non-linear models are often necessary to achieve high predictive accuracy.

Advanced Feature Selection Algorithms for QSAR Model Development (e.g., Chi-MIC-share algorithm)

With thousands of potential molecular descriptors, selecting the most relevant ones is a critical step to build a robust and interpretable QSAR model. nih.gov This process, known as feature selection, helps to avoid overfitting and reduces model complexity. nih.govresearchgate.net

Various algorithms are used for feature selection:

Filter Methods: These methods rank features based on their intrinsic properties, such as their correlation with the activity, before the modeling begins. The Chi-square test is an example. nih.gov

Wrapper Methods: These methods use the performance of a specific machine learning algorithm to evaluate subsets of features.

Embedded Methods: The feature selection process is an integral part of the model training process.

The Chi-MIC-share algorithm is a more advanced filter method. It improves upon traditional approaches by not only assessing the relevance of a feature to the activity (using the Maximal Information Coefficient, MIC) but also by actively managing redundancy among the selected features. nih.gov It uses a chi-square test to optimize grid partitioning for the MIC calculation and employs a redundancy allocation strategy to handle correlated descriptors effectively, which can lead to more accurate and stable QSAR models. nih.gov

Theoretical Frameworks for Molecular Similarity Spaces in Relation to this compound

The concept of molecular similarity is fundamental to cheminformatics and QSAR. The underlying principle is that structurally similar molecules are likely to have similar biological activities. A "molecular similarity space" is a conceptual or mathematical space where molecules are positioned based on their similarity to one another.

This space is defined by the chosen molecular descriptors and a similarity metric (e.g., Tanimoto coefficient, Euclidean distance). A molecule like this compound would occupy a specific point in this space. Its neighbors would be compounds with similar descriptor values.

This framework is crucial for:

Analog Identification: Finding compounds with similar properties or potential activities.

Applicability Domain (AD) Definition: Defining the chemical space in which a QSAR model can make reliable predictions. If a new molecule falls too far from the training set molecules in this space, the model's prediction for it is considered unreliable.

Studies on Charge Transfer Complexes Involving this compound

Charge transfer (CT) complexes are formed through a weak, non-covalent interaction between an electron-donating molecule (donor) and an electron-accepting molecule (acceptor). Nitroaromatic compounds, such as dinitroanilines, are electron-deficient due to the strong electron-withdrawing nature of the nitro groups, making them effective electron acceptors.

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the properties of these complexes. Key parameters calculated include:

Geometry: The optimal spatial arrangement of the donor and acceptor molecules in the complex.

Binding Energy: The strength of the interaction holding the complex together.

Electronic Properties: The energies of the HOMO of the donor and the LUMO of the acceptor are critical. A small energy gap between them facilitates charge transfer.

Amount of Charge Transfer: Calculations can quantify the degree of electron transfer from the donor to the acceptor in both the ground and excited states.

While no specific studies on CT complexes involving this compound were found, it would be expected to act as a π-electron acceptor in forming complexes with electron-rich aromatic compounds or other donors. The study of such complexes is important for understanding intermolecular interactions that can influence the material properties and biological activity of the compound.

Applications of 5 Methyl 2,4 Dinitroaniline in Advanced Organic Synthesis Research

5-Methyl-2,4-dinitroaniline as a Precursor in Materials Science Research

In the field of materials science, the utility of this compound is primarily centered on its role as an intermediate in the synthesis of organic materials with specific functional properties, such as color and electronic activity.

Intermediate in the Synthesis of Dyes and Pigments

Dinitroanilines, as a class of compounds, are established intermediates in the preparation of a variety of industrially significant chemicals, including dyes. wikipedia.org Specifically, 2,4-dinitroaniline (B165453) is utilized in the manufacturing of certain azo dyes and disperse dyes. wikipedia.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with another nucleophilic aromatic compound like an aryl amine or a phenol. nairaproject.com The resulting azo compounds contain at least one nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore responsible for their color. nairaproject.comsparklyn.com.ng The methyl and dinitro substituents on the this compound scaffold allow for the fine-tuning of the resulting dye's color and properties. This compound is recognized as a raw material in the production of various dyes and pigments. nbinno.com

Utilization in the Development of Functional Materials

The development of functional materials often relies on precursors that can be elaborated into larger, conjugated systems with specific electronic or optical properties. This compound serves as such a foundational molecule. The presence of both amino and nitro functional groups allows for a range of chemical modifications. For instance, the amino group can be readily transformed, while the nitro groups can be reduced to amines, providing additional sites for polymerization or functionalization. This versatility makes it a valuable starting material for creating more complex structures used in materials science research beyond traditional dyes, including specialty polymers and other organic electronic materials.

Role of this compound in Heterocyclic Chemistry

The structural features of this compound make it an important precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. msesupplies.com

Precursor to Selenadiazole Systems and Related Fused Heterocycles (e.g., 1,2,5-selenadiazolo[3,4-e]indole)

Significant research has demonstrated the role of this compound as a key starting material in the synthesis of complex fused heterocyclic systems containing selenium. Specifically, it has been used in the preparation of 5-methyl-6-nitro-2,1,3-benzoselenadiazole. semanticscholar.org This benzoselenadiazole derivative is a critical intermediate for constructing even more elaborate structures. For example, attempts have been made to synthesize the linear selenadiazoloindole ring system, 1,2,5-selenadiazolo[3,4-f]indole, by applying the Batcho-Leimgruber indole (B1671886) synthesis methodology to this intermediate. semanticscholar.orgclockss.org The successful synthesis of related isomers, such as 1,2,5-selenadiazolo[3,4-g]indole, from different precursors highlights the utility of the general strategy of using substituted benzoselenadiazoles to access these complex heterocyclic scaffolds. semanticscholar.org

General Utility in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Beyond specific selenadiazole systems, the broader class of 2,1,3-benzoselenadiazoles, which can be derived from aniline (B41778) precursors like this compound, are employed as versatile intermediates in the synthesis of other nitrogen-containing heterocycles. arkat-usa.org A common strategy involves the reductive deselenation of the benzoselenadiazole core to form the corresponding benzene-1,2-diamine derivatives. These diamines are highly reactive and can be readily transformed into other important heterocyclic systems, such as benzimidazoles and quinoxalines. arkat-usa.org Therefore, this compound serves as a valuable starting point for a multi-step synthesis that provides access to a wide array of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov

Development of Novel Organic Transformations Utilizing this compound Scaffolds

The this compound scaffold itself is a platform for exploring and developing novel organic transformations. The distinct electronic environment created by the two nitro groups and the methyl group influences the reactivity of the aromatic ring and the amino substituent, enabling selective chemical reactions.

A key transformation utilizing this scaffold is its conversion into benzoselenadiazole derivatives. The reaction of the aniline precursor with selenium dioxide to form the fused selenadiazole ring is a significant synthetic step that fundamentally alters the compound's structure and reactivity. semanticscholar.orgclockss.org This transformation serves as a gateway to a variety of other fused heterocycles. Furthermore, the differential reactivity of the two nitro groups presents opportunities for selective reduction. Developing conditions to reduce one nitro group while leaving the other intact would provide a powerful tool for creating asymmetrically substituted diamine precursors, which are highly valuable in organic synthesis. The study of such selective transformations on the this compound scaffold contributes to the broader field of synthetic methodology.

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Product Class | Key Transformation |

| Materials Science | Intermediate | Azo Dyes, Disperse Dyes | Diazotization and Azo Coupling |

| Heterocyclic Chemistry | Precursor | 2,1,3-Benzoselenadiazoles | Reaction with Selenium Dioxide |

| Heterocyclic Chemistry | Intermediate | Selenadiazoloindoles | Batcho-Leimgruber Indole Synthesis |

| Heterocyclic Chemistry | Intermediate | Benzimidazoles, Quinoxalines | Reductive Deselenation |

Future Research Directions and Unexplored Avenues for 5 Methyl 2,4 Dinitroaniline

Development of Innovative and Sustainable Synthetic Methodologies for 5-Methyl-2,4-dinitroaniline

Traditional synthesis of dinitroanilines often involves nucleophilic aromatic substitution on chlorinated dinitrobenzene precursors, which may rely on harsh conditions or hazardous reagents. Future research should pivot towards greener and more efficient synthetic strategies that align with the principles of sustainable chemistry.

Key areas for investigation include:

Catalytic Systems: The development of novel heterogeneous catalysts could offer significant advantages in terms of recyclability, reduced waste, and milder reaction conditions. Research could focus on designing transition metal catalysts (e.g., palladium, nickel) supported on robust materials for key reaction steps, such as amination or nitration. A well-defined iron-based catalyst, for example, has been successfully used for the reduction of nitroarenes using formic acid, representing a base-free transfer hydrogenation that could be adapted for related syntheses organic-chemistry.org.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high atom economy and procedural simplicity mdpi.comrsc.orgnih.govresearchgate.net. Designing a convergent MCR pathway for this compound would represent a significant innovation, minimizing solvent usage and purification steps.

Flow Chemistry: Continuous flow synthesis provides enhanced safety, better process control, and scalability compared to batch processing. Applying flow chemistry to the synthesis of this compound, particularly for potentially hazardous steps like nitration, could lead to safer and more efficient production. Recent studies have demonstrated the effective use of 3D-printed fixed-bed reactors for the continuous-flow reduction of nitroaromatics to aromatic amines, a technology that could be adapted for synthesis mdpi.com.

Green Solvents and Conditions: Exploring the use of environmentally benign solvents like water or bio-derived solvents, or even solvent-free conditions, is crucial. Microwave-assisted solvent-free synthesis has proven effective for preparing derivatives from 2,4-dinitroaniline (B165453) and could be a viable green alternative for producing the target molecule .

Table 1: Comparison of Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, milder conditions | Development of supported metal catalysts (e.g., Pd/C, V₂O₅/TiO₂) for amination and nitration steps. |

| Multicomponent Reactions | High atom economy, reduced steps, lower solvent use | Design of a one-pot reaction combining precursors to form the dinitroaniline scaffold directly. |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Adaptation of nitration and amination reactions to a continuous flow reactor system. |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, inherent safety | Use of aqueous media, microwave-assisted reactions, and solvent-free synthesis protocols. |

Application of Emerging Spectroscopic Techniques for Enhanced Characterization

While standard spectroscopic techniques like NMR, IR, and mass spectrometry provide basic structural information, emerging methods can offer deeper insights into the molecule's electronic structure, surface interactions, and trace-level detection.

Future research should incorporate:

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique that can amplify the Raman signal by orders of magnitude, enabling ultra-sensitive detection. youtube.com Studies on related compounds like 2,4-dinitroanisole (B92663) and p-nitroaniline have demonstrated the utility of SERS for their detection using modified silver or gold nanoparticles. nih.govresearchgate.netoptica.orgresearchgate.net Future work could involve developing SERS substrates specifically tailored for this compound to study its adsorption on surfaces or for trace detection in environmental samples.

Advanced Mass Spectrometry: Combining different ionization techniques, such as Electron Ionization (EI) and Chemical Ionization (CI), can provide complementary fragmentation data for unambiguous structure confirmation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) would be invaluable for identifying unknown metabolites or degradation products in complex matrices.

Computational Spectroscopy: The integration of experimental spectroscopy with computational methods like Density Functional Theory (DFT) allows for a more profound understanding of a molecule's properties. DFT calculations can predict vibrational frequencies, helping to assign complex IR and Raman spectra and correlating spectral features with electronic structure. researchgate.netresearchgate.netmdpi.com This approach could be used to analyze the impact of the substituent groups on the vibrational modes of this compound.

Table 2: Emerging Spectroscopic Techniques and Their Potential Insights

| Technique | Information Gained | Potential Research Application |

|---|---|---|

| SERS | Ultra-sensitive detection, vibrational modes, surface interaction | Trace-level environmental monitoring; studying adsorption mechanisms on metallic surfaces. |

| HRMS (EI/CI) | Precise mass, elemental composition, fragmentation patterns | Identification of synthetic byproducts, metabolites, and environmental degradation products. |

| DFT-Assisted Spectroscopy | Accurate assignment of vibrational modes, correlation of structure to electronic properties | In-depth analysis of IR and Raman spectra; understanding substituent effects on molecular vibrations. |

Integration of Machine Learning and Artificial Intelligence in Computational Studies of this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of properties and discovery of new synthetic pathways.

Unexplored avenues for this compound include:

AI-Powered Retrosynthesis: Retrosynthesis software leverages vast reaction databases to propose novel and efficient synthetic routes that a human chemist might overlook. acs.orggrace.comchemcopilot.com Platforms like ChemAIRS and IBM RXN could be employed to identify more sustainable or cost-effective pathways to this compound and its derivatives. chemical.aichemical.ai

Property and Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the physicochemical properties and biological activities of chemicals. nih.gov ML models have been specifically developed to predict the mutagenicity and toxicity of nitroaromatic compounds based on their molecular descriptors. acs.orgnih.govresearchgate.netmdpi.com Such models could be used to screen virtual libraries of this compound derivatives for desired (or undesired) biological effects before their synthesis, accelerating the discovery process.

Predictive Spectroscopy: ML models can be trained on large datasets of spectral information to predict the spectra (e.g., NMR, Mass Spectra) of new molecules. This could aid in the rapid identification of novel derivatives of this compound during high-throughput synthesis and screening.

Table 3: Applications of AI and Machine Learning in Future Research

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Retrosynthesis Platforms | Discover novel synthetic routes | More efficient, sustainable, and cost-effective manufacturing processes. |

| QSAR Modeling | Predict toxicity, mutagenicity, and other biological activities | Rapid virtual screening of derivatives to prioritize candidates for synthesis. |

| Predictive Spectroscopy | Forecast NMR, IR, and MS spectra of novel compounds | Accelerated characterization and identification of new chemical entities. |

Exploration of Novel Application Domains in Advanced Chemical Technologies

Beyond its current use as a chemical intermediate, the unique electronic and structural features of this compound make it a candidate for several advanced applications.

Future research could explore its potential in:

Energetic Materials: The high nitrogen and oxygen content and the dinitroaromatic core are characteristic of energetic materials. chemistry-chemists.com The closely related compound 2,4-dinitroanisole (DNAN) is under investigation as a less sensitive melt-cast explosive to replace TNT. energetic-materials.org.cnislandpyrochemical.com Research into the thermal stability, sensitivity, and energetic performance of this compound could reveal its utility as a component in modern insensitive munitions or as a precursor for more complex energetic molecules.

Materials Science and Nonlinear Optics (NLO): Molecules with both electron-donating and electron-withdrawing groups often exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing. The molecular structure of this compound is conducive to creating a large molecular hyperpolarizability. Future studies should focus on synthesizing high-purity crystals and measuring their NLO response.

Medicinal Chemistry: Nitroaromatic compounds, while often associated with toxicity, can also serve as scaffolds for therapeutic agents. For instance, N-substituted nitroaniline derivatives have been investigated as precursors for materials that allow for the slow and sustained release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. researchgate.netamanote.com Investigating derivatives of this compound for similar biomedical applications could open up an entirely new and valuable domain for this chemical class.

Table 4: Potential Novel Application Domains for this compound

| Domain | Scientific Rationale | Research Goal |

|---|---|---|

| Energetic Materials | Dinitroaromatic structure with high nitrogen/oxygen content. | Evaluate performance as a melt-cast explosive or a component in insensitive munitions. |

| Nonlinear Optics | "Push-pull" electronic structure (donor and acceptor groups). | Synthesize single crystals and characterize their NLO properties for photonic applications. |

| Medicinal Chemistry | Can be functionalized to create precursors for bioactive agents. | Design and synthesize derivatives as potential scaffolds for controlled-release nitric oxide donors. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.